Smad2/3-IN-2
Description
Smad2/3-IN-2 is a small-molecule inhibitor targeting the phosphorylation and activation of Smad2 and Smad3, key mediators of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway regulates diverse cellular processes, including fibrosis, immune response, and wound healing . This compound operates by competitively binding to the Smad2/3 complex, preventing its interaction with TGF-β receptors and subsequent nuclear translocation . Its dual inhibition of both Smad2 and Smad3 distinguishes it from selective inhibitors, making it a versatile tool for studying TGF-β-driven pathologies such as fibrosis and autoimmune diseases .
Properties
Molecular Formula |
C18H21ClO5 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(5R,6S,9E)-16-chloro-13,15-dihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |
InChI |
InChI=1S/C18H21ClO5/c1-9-5-4-6-10(2)18(23)16-12(7-15(22)24-11(9)3)17(19)14(21)8-13(16)20/h6,8-9,11,20-21H,4-5,7H2,1-3H3/b10-6+/t9-,11+/m0/s1 |
InChI Key |
SQFBFKKGAWCQAU-XHHWIUDKSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(/C(=O)C2=C(CC(=O)O[C@@H]1C)C(=C(C=C2O)O)Cl)\C |
Canonical SMILES |
CC1CCC=C(C(=O)C2=C(CC(=O)OC1C)C(=C(C=C2O)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smad2/3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers or manufacturers of the compound. general synthetic methods for similar inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis processes, utilizing automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound .
Chemical Reactions Analysis
Types of Reactions
Smad2/3-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield compounds with different functional groups attached .
Scientific Research Applications
Smad2/3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β and IL-4 signaling pathways.
Biology: Employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific signaling pathways
Mechanism of Action
Smad2/3-IN-2 exerts its effects by inhibiting the phosphorylation and activation of Smad2/3 and STAT6 proteins. This inhibition disrupts the downstream signaling pathways mediated by TGF-β and IL-4, leading to altered gene expression and cellular responses. The compound interacts with specific molecular targets, including the receptors and co-factors involved in these signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Smad2/3-IN-2 with structurally or functionally related compounds, focusing on target specificity, mechanistic differences, and functional outcomes.
Smad3-Specific Inhibitors
Smad3-specific inhibitors (e.g., SIS3) selectively block Smad3 phosphorylation without affecting Smad2. While this specificity reduces off-target effects, it limits utility in diseases where both Smad2 and Smad3 contribute to pathogenesis. For example, in Th17 cell differentiation, Smad3 competes with Smad2 for binding to RORγt, a transcription factor critical for Th17 development .
TGF-β Receptor Kinase Inhibitors (e.g., Galunisertib)
Galunisertib inhibits TGF-β receptor I kinase activity, blocking downstream Smad2/3 activation. Unlike this compound, which targets Smad proteins directly, Galunisertib affects all TGF-β-mediated pathways, including non-Smad signaling (e.g., MAPK). This broader mechanism increases the risk of off-target effects, such as impaired wound healing, as observed in Smad2-deficient models . This compound’s specificity for Smad proteins may thus provide a safer profile for long-term use in fibrosis or cancer .
UC-MSC-Conditioned Media (UC-MSC-CM)
UC-MSC-CM, a biological agent, reduces Smad2 phosphorylation via secreted factors like exosomes and microRNAs . While UC-MSC-CM shows anti-fibrotic effects comparable to this compound, its mechanism is less defined and harder to standardize. This compound offers precise dose-dependent inhibition, whereas UC-MSC-CM’s efficacy varies with donor-specific factors .
Data Tables
Table 1: Comparative Analysis of this compound and Similar Compounds
Research Findings and Contradictions
- Th17 Modulation : this compound outperforms Smad3-specific inhibitors in suppressing Th17 differentiation due to its dual Smad2/3 blockade, which prevents compensatory Smad2-RORγt binding .
- Fibrosis vs. Wound Healing: While this compound reduces fibrosis by inhibiting collagen synthesis, Smad2 deletion accelerates wound healing via enhanced keratinocyte migration . This suggests context-dependent effects, necessitating careful dosing in clinical settings.
- UC-MSC-CM Synergy : Combining this compound with UC-MSC-CM may enhance anti-fibrotic outcomes by targeting both Smad2 phosphorylation and TGF-β2/SMAD2 pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
